1-(4-Chlorophenyl)-3-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-ethylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.
Mode of Action
Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.
Biochemical Pathways
The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .
Result of Action
The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. Specific details on the industrial production of this compound are limited, but similar methodologies are likely employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Comparison: 1-(4-Chlorophenyl)-3-ethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
1-(4-Chlorophenyl)-3-ethylpiperazine (CAS No. 1519157-14-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive agents and has been studied for its interactions with neurotransmitter receptors, particularly dopamine receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl group, which influences its pharmacological properties.
Dopamine Receptor Interaction
Research indicates that this compound exhibits significant binding affinity for dopamine receptors, particularly the D4 subtype. A study demonstrated that derivatives of this compound showed nanomolar affinity for D4 receptors, with selectivity over D2 and D3 receptors . The binding affinities are summarized in Table 1.
Compound | Receptor Type | Binding Affinity (nM) |
---|---|---|
This compound | D4 | 1.93 |
Related Compound A | D2 | 63.95 |
Related Compound B | D3 | >100 |
The high selectivity for the D4 receptor suggests potential applications in treating disorders such as schizophrenia, where D4 receptor modulation may be beneficial .
Antipsychotic Potential
The antipsychotic potential of this compound has been evaluated in various animal models. In one study, it was found to reduce amphetamine-induced locomotor activity, indicating atypical antipsychotic properties . This effect may be attributed to its partial agonist activity at the D4 receptor, which contrasts with traditional antipsychotics that typically antagonize dopamine receptors.
Study on Behavioral Effects
In a controlled study involving rodents, administration of this compound resulted in significant changes in behavior consistent with reduced psychotic symptoms. The compound was administered intraperitoneally at varying doses, and behavioral assessments were conducted using standard tests for locomotor activity and anxiety .
Findings:
- Low Dose (1 mg/kg): Minimal effect on locomotion.
- Moderate Dose (5 mg/kg): Significant reduction in hyperactivity.
- High Dose (10 mg/kg): Induced sedation.
These results suggest a dose-dependent relationship between the compound's administration and its behavioral effects, highlighting its potential as a therapeutic agent for psychotic disorders.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is rapidly absorbed following intraperitoneal administration, achieving peak concentrations in the central nervous system within minutes. Its lipophilicity (logP = 2.37–2.55) facilitates effective brain penetration, which is crucial for central nervous system activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKBNIVCSCAEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.